CHLOROZOTOCIN
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Overview
Description
Chlorozotocin is a nitrosourea compound with the chemical formula C9H16ClN3O7 . It is primarily used in cancer therapy due to its antitumor properties. This compound is an analogue of streptozotocin and is known for its relatively low bone marrow toxicity compared to other nitrosoureas .
Preparation Methods
Chlorozotocin is synthesized through a series of chemical reactions involving the introduction of a chloroethyl group and a nitroso group to a glucose molecule. The synthetic route typically involves the following steps:
Starting Material: The synthesis begins with a glucose derivative.
Chloroethylation: The glucose derivative is reacted with a chloroethylating agent to introduce the chloroethyl group.
Nitrosation: The chloroethylated glucose derivative is then subjected to nitrosation to introduce the nitroso group, forming this compound.
Industrial production methods for this compound involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Chlorozotocin undergoes several types of chemical reactions, including:
Alkylation: this compound can alkylate DNA, leading to the formation of covalent bonds with DNA bases. This reaction is crucial for its antitumor activity.
Carbamoylation: this compound can also carbamoylate proteins, affecting their function.
Hydrolysis: In aqueous solutions, this compound can hydrolyze, leading to the formation of various degradation products.
Common reagents and conditions used in these reactions include aqueous solutions, mild temperatures, and neutral to slightly acidic pH.
Scientific Research Applications
Chlorozotocin has several scientific research applications, including:
Cancer Therapy: this compound is used in the treatment of various cancers, including colon cancer and malignant melanoma.
Biochemical Studies: this compound is used to study the mechanisms of DNA alkylation and protein carbamoylation.
Pharmacological Research: This compound is used to investigate the pharmacokinetics and pharmacodynamics of nitrosourea compounds.
Mechanism of Action
Chlorozotocin exerts its effects primarily through DNA alkylation. The chloroethyl group of this compound forms covalent bonds with DNA bases, leading to DNA cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately resulting in cell death. This compound also carbamoylates proteins, affecting their function and contributing to its antitumor activity .
Comparison with Similar Compounds
Chlorozotocin is unique among nitrosoureas due to its relatively low bone marrow toxicity. Similar compounds include:
Streptozotocin: An analogue of this compound with higher bone marrow toxicity.
BCNU (Carmustine): A nitrosourea with higher alkylating activity but also higher toxicity.
CCNU (Lomustine): Another nitrosourea with similar antitumor activity but higher myelotoxicity.
This compound’s unique combination of antitumor activity and reduced bone marrow toxicity makes it a valuable compound in cancer therapy.
Properties
The effect of five different 1-(2-chloroethyl)-1-nitrosoureas on the growth of cultured P388 cells has been analyzed in terms of physical, chemical, and kinetic parameters that are related to the mechanism of action of this class of cancer chemotherapeutic agent. This study correlates structure with activity at the cellular level by using a dose function that is related to the amount of active species, the (2-chloroethyl)diazonium ion, that is formed during the period of exposure of cells to drug rather than to the initial drug dose. 1-(2-Chloroethyl)-1-nitrosourea analogs that rapidly enter the P388 cells are shown to have the same activity relative to the amount of active species formed. When analyzed in this way, activity is not influenced by the structure of the N-3 substituent, lipophilicity, or carbamoylating activity. The agents 1-(2-chloroethyl)-1-nitrosourea (CNU), 1-(2-chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea (PCNU), 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU), and 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) all produce a 50% cell growth inhibition at 6 to 7 microM active species formed per cell volume. Chlorozotocin required a twofold higher effective dose to produce the same toxic effect. This decreased activity is attributed to the slow uptake of the water-soluble chlorozotocin into P388 and L1210 cells relative to the rate of chlorozotocin conversion to active species in medium. The yields to 2-chloroethanol from CNU, BCNU, and chlorozotocin were shown to be the same, indicating that these agents generate the same yield of alkylating intermediate at 37 degrees C and pH 7.4. | |
CAS No. |
54749-90-5 |
Molecular Formula |
C9H16ClN3O7 |
Molecular Weight |
313.69 g/mol |
IUPAC Name |
1-(2-chloroethyl)-1-nitroso-3-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)urea |
InChI |
InChI=1S/C9H16ClN3O7/c10-1-2-13(12-20)9(19)11-5(3-14)7(17)8(18)6(16)4-15/h3,5-8,15-18H,1-2,4H2,(H,11,19) |
InChI Key |
MKQWTWSXVILIKJ-UHFFFAOYSA-N |
Isomeric SMILES |
C(CCl)N(C(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)N=O |
SMILES |
C(CCl)N(C(=O)NC(C=O)C(C(C(CO)O)O)O)N=O |
Canonical SMILES |
C(CCl)N(C(=O)NC(C=O)C(C(C(CO)O)O)O)N=O |
Appearance |
Solid powder |
Color/Form |
Ivory colored crystals |
melting_point |
147-148 °C (decomposes with evolution of gas) |
69839-80-1 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Sol in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(3-(2-chloroethyl)-3-nitrodoureido)-2-deoxy-D-glucopyranose chlorozotocin chlorozotocin, (L)-isomer NSC 178,248 NSC-178248 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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